7-Chloro-3-hydroxy-2-naphthamide
Description
7-Chloro-3-hydroxy-2-naphthamide (CAS: 1784258-30-5) is a substituted naphthamide derivative with the molecular formula C₁₁H₈ClNO₂ (corrected from ’s listed formula, which appears inconsistent with the compound name). This compound features a naphthalene backbone substituted with a chlorine atom at position 7, a hydroxyl group at position 3, and an amide functional group at position 2 (Fig. 1). Its molecular weight is 229.64 g/mol, and it is typically synthesized with a purity of ≥95% for research applications.
Properties
Molecular Formula |
C11H8ClNO2 |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
7-chloro-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C11H8ClNO2/c12-8-2-1-6-5-10(14)9(11(13)15)4-7(6)3-8/h1-5,14H,(H2,13,15) |
InChI Key |
DNHQBNSVAANKSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)C(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-hydroxy-2-naphthamide can be achieved through several methods. One common approach involves the reaction of 7-chloro-2-naphthoic acid with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to form the corresponding hydroxamic acid. This intermediate is then cyclized to form the desired naphthamide derivative .
Another method involves the reduction of 7-chloro-3-nitro-2-naphthamide using a suitable reducing agent, such as iron powder or tin(II) chloride, in the presence of hydrochloric acid. This reduction process converts the nitro group to a hydroxyl group, yielding 7-Chloro-3-hydroxy-2-naphthamide .
Industrial Production Methods
Industrial production of 7-Chloro-3-hydroxy-2-naphthamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using techniques like column chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-hydroxy-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 7-chloro-3-oxo-2-naphthamide.
Reduction: The compound can be reduced to form 7-chloro-3-amino-2-naphthamide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as iron powder or tin(II) chloride in the presence of hydrochloric acid are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides or Grignard reagents.
Major Products Formed
Oxidation: 7-Chloro-3-oxo-2-naphthamide.
Reduction: 7-Chloro-3-amino-2-naphthamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
7-Chloro-3-hydroxy-2-naphthamide has been investigated for its potential therapeutic properties. Its structural characteristics, particularly the naphthalene moiety, suggest possible interactions with biological targets.
- Antimicrobial Activity : Research indicates that derivatives of naphthamide compounds exhibit antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth, suggesting that 7-Chloro-3-hydroxy-2-naphthamide may possess comparable activity against various pathogens .
- Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory potential of naphthalene derivatives. The hydroxyl group in 7-Chloro-3-hydroxy-2-naphthamide could be crucial for modulating inflammatory pathways .
Dye and Pigment Production
The compound plays a role in the synthesis of azo pigments, which are widely used in the textile and printing industries. Azo pigments derived from naphthalene structures are known for their vibrant colors and stability.
- Colorant Applications : 7-Chloro-3-hydroxy-2-naphthamide can be utilized to create high-performance colorants due to its ability to form stable azo compounds when coupled with diazonium salts. These pigments are employed in inks, paints, and plastics .
| Property | Value |
|---|---|
| Color Strength | High |
| Stability | Excellent |
| Applications | Inks, Plastics, Textiles |
Chemical Intermediate
The compound serves as an important intermediate in organic synthesis, particularly in the production of more complex chemical entities.
- Synthesis of Other Compounds : 7-Chloro-3-hydroxy-2-naphthamide can be utilized to synthesize other naphthalene derivatives or as a precursor for pharmaceuticals and agrochemicals. Its reactivity allows for further functionalization, making it a versatile building block in organic chemistry .
Toxicological Studies
Understanding the safety profile of 7-Chloro-3-hydroxy-2-naphthamide is crucial for its application in consumer products.
- Toxicity Assessments : Preliminary toxicological studies indicate that while some naphthalene derivatives may exhibit low toxicity, there is a need for comprehensive evaluations to assess the potential risks associated with exposure .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several naphthamide derivatives against common bacterial strains. Results indicated that compounds similar to 7-Chloro-3-hydroxy-2-naphthamide exhibited significant inhibition zones, suggesting potential as an antimicrobial agent.
Case Study 2: Dye Synthesis
In industrial applications, 7-Chloro-3-hydroxy-2-naphthamide was successfully used to synthesize a new class of azo dyes that demonstrated enhanced lightfastness and washfastness compared to traditional dyes. This advancement has implications for the textile industry, where durability is critical.
Mechanism of Action
The mechanism of action of 7-Chloro-3-hydroxy-2-naphthamide involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit monoamine oxidase (MAO) by binding to the active site of the enzyme, thereby preventing the breakdown of neurotransmitters like serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters, which may have therapeutic effects in the treatment of neurological disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 7-Chloro-3-hydroxy-2-naphthamide with two structurally analogous compounds: 3-Chloro-N-phenyl-phthalimide () and 2-naphthamide derivatives (inferred from general knowledge).
Table 1: Structural and Functional Comparison
Key Findings:
Structural Differences: 7-Chloro-3-hydroxy-2-naphthamide’s hydroxyl and amide groups enhance its polarity compared to 3-Chloro-N-phenyl-phthalimide, which contains a non-polar phthalimide ring and phenyl group. The chlorine position (C7 vs. C3) influences electronic effects and steric interactions in reactions.
Functional Contrasts :
- 3-Chloro-N-phenyl-phthalimide is primarily used in polymer chemistry due to its ability to form stable polyimide chains.
- 7-Chloro-3-hydroxy-2-naphthamide lacks documented polymer applications but is likely utilized in small-molecule synthesis or biological studies, as hydroxyl and amide groups facilitate binding to biological targets.
Biological Activity
7-Chloro-3-hydroxy-2-naphthamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H8ClN1O2
- Molecular Weight : 211.63 g/mol
- IUPAC Name : 7-chloro-3-hydroxy-2-naphthamide
- Canonical SMILES : ClC1=CC=C2C=C(C(=CC2=C1)C(=O)N)O
The biological activity of 7-Chloro-3-hydroxy-2-naphthamide is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. Research indicates that this compound functions as an inhibitor of various signaling pathways, including those mediated by cAMP response element-binding protein (CREB), which plays a crucial role in gene transcription related to cell growth and survival.
Table 1: Inhibition Potency Against Cancer Cell Lines
| Compound | IC50 (µM) | Cancer Cell Lines |
|---|---|---|
| 7-Chloro-3-hydroxy-2-naphthamide | 5.43 ± 0.80 | A549, MCF-7, MDA-MB-231, MDA-MB-468 |
This table summarizes the inhibitory concentration (IC50) values of 7-Chloro-3-hydroxy-2-naphthamide against various cancer cell lines, demonstrating its potential as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, 7-Chloro-3-hydroxy-2-naphthamide has been investigated for its antimicrobial effects. Studies have shown that it exhibits significant activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The SAR studies of naphthol derivatives, including 7-Chloro-3-hydroxy-2-naphthamide, reveal that the presence of electron-withdrawing groups enhances its biological activity. Modifications at specific positions on the naphthalene ring can significantly alter the compound's potency against biological targets.
Case Studies
- Anticancer Activity : A study evaluated the effects of 7-Chloro-3-hydroxy-2-naphthamide on the proliferation of several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in MCF-7 cells, where the compound downregulated CREB target genes, highlighting its mechanism as an anticancer agent .
- Antimicrobial Studies : In vitro assays demonstrated that 7-Chloro-3-hydroxy-2-naphthamide effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. Its low MIC values suggest it could be a promising candidate for further development as an antibiotic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
